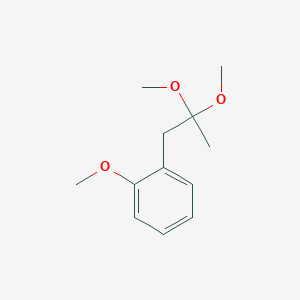
1-(2,2-Dimethoxypropyl)-2-methoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,2-Dimethoxypropyl)-2-methoxybenzene is an organic compound characterized by its unique structure, which includes a benzene ring substituted with a 2,2-dimethoxypropyl group and a methoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2-Dimethoxypropyl)-2-methoxybenzene typically involves the reaction of 2,2-dimethoxypropane with a suitable benzene derivative under acidic conditions. The process can be summarized as follows:
Mixing Methanol and Acetone: The initial step involves mixing methanol and acetone in the presence of a catalyst.
Reaction Conditions: The mixture is then subjected to specific reaction conditions, such as temperature and pressure, to facilitate the formation of the desired product.
Purification: The crude product is purified through extractive distillation and redistillation to achieve high purity.
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process is optimized for efficiency, yield, and safety, ensuring that the final product meets the required standards for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2,2-Dimethoxypropyl)-2-methoxybenzene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The methoxy and dimethoxypropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reactions: These reactions often require catalysts such as Lewis acids or bases to proceed efficiently.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
1-(2,2-Dimethoxypropyl)-2-methoxybenzene has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of acetals and ketals.
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is utilized in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(2,2-Dimethoxypropyl)-2-methoxybenzene involves its interaction with specific molecular targets and pathways. The compound can act as a protecting group for labile functional groups in complex molecules, thereby stabilizing them during chemical reactions. This is particularly useful in the synthesis of corticosteroids and other sensitive compounds .
Vergleich Mit ähnlichen Verbindungen
2,2-Dimethoxypropane: Shares the dimethoxypropyl group but lacks the methoxybenzene moiety.
1,2-Dimethoxybenzene: Contains two methoxy groups on the benzene ring but lacks the dimethoxypropyl group.
Uniqueness: 1-(2,2-Dimethoxypropyl)-2-methoxybenzene is unique due to its combination of the dimethoxypropyl and methoxybenzene groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in specific synthetic applications where both protecting groups and aromatic stability are required .
Eigenschaften
CAS-Nummer |
90177-06-3 |
|---|---|
Molekularformel |
C12H18O3 |
Molekulargewicht |
210.27 g/mol |
IUPAC-Name |
1-(2,2-dimethoxypropyl)-2-methoxybenzene |
InChI |
InChI=1S/C12H18O3/c1-12(14-3,15-4)9-10-7-5-6-8-11(10)13-2/h5-8H,9H2,1-4H3 |
InChI-Schlüssel |
SJNWZKNJVCLZSC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC1=CC=CC=C1OC)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(Undec-3-en-1-yl)oxy]oxane](/img/structure/B14374651.png)

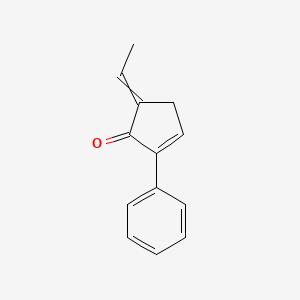
![3-Chloro-N-[2-(dimethylamino)ethyl]-N-methylbenzamide](/img/structure/B14374674.png)

![Bicyclo[3.1.1]heptan-2-one, 1-chloro-](/img/structure/B14374683.png)
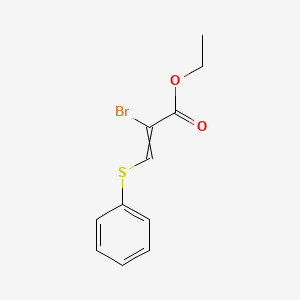

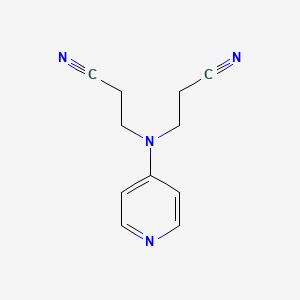
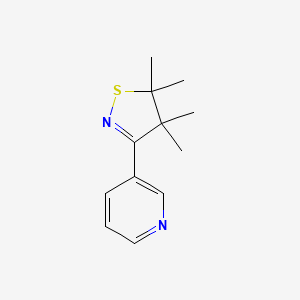
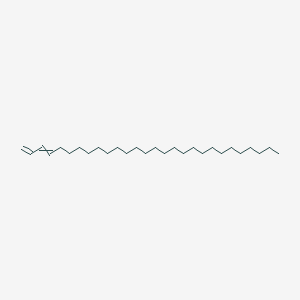

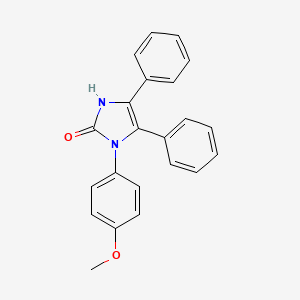
![N-[3-Chloro-4-(2-chloroethoxy)-5-ethoxyphenyl]butanamide](/img/structure/B14374723.png)
